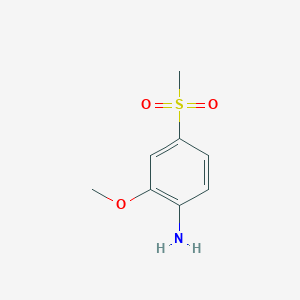

2-Methoxy-4-(methylsulfonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZRMLLLOMNOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624679 | |

| Record name | 4-(Methanesulfonyl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41608-73-5 | |

| Record name | 4-(Methanesulfonyl)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4-(methylsulfonyl)aniline

Abstract

This technical guide provides a detailed and scientifically robust pathway for the synthesis of 2-Methoxy-4-(methylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical agents, most notably tyrosine kinase inhibitors. This document moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices, validation checkpoints for ensuring protocol integrity, and authoritative references for each critical transformation. The guide is structured to provide researchers, chemists, and drug development professionals with a comprehensive and practical framework for the reliable production of this valuable compound.

Introduction and Strategic Overview

This compound serves as a crucial building block in medicinal chemistry. Its specific arrangement of methoxy, amino, and methylsulfonyl functionalities makes it an ideal precursor for constructing complex molecules that target specific biological pathways. For instance, it forms a core component of the potent tyrosine kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia (CML)[1][2].

The synthesis of this aniline derivative is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and field-proven approach involves a two-part strategy: first, the synthesis of a key sulfide intermediate, 2-methoxy-4-(methylthio)aniline, followed by its selective oxidation to the target sulfone. This strategy is advantageous as it allows for the introduction of the sensitive sulfur functionality prior to the final oxidation state, minimizing potential side reactions.

The overall workflow is depicted below:

Part A: Synthesis of 2-Methoxy-4-(methylthio)aniline Intermediate

The synthesis of the sulfide intermediate is not widely documented in peer-reviewed literature, necessitating the adaptation of established named reactions to the specific substrate. A reliable method is a Sandmeyer-type reaction, starting from the readily available 2-methoxyaniline. This involves the formation of a diazonium salt, which is then reacted with a sulfur nucleophile like dimethyl disulfide.

Causality Behind Experimental Choices

-

Diazotization: The conversion of the primary aromatic amine of 2-methoxyaniline into a diazonium salt (-N₂⁺) is a classic and essential transformation. It converts the amino group into an excellent leaving group (N₂ gas), facilitating nucleophilic substitution on the aromatic ring. The reaction is performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, sometimes explosively, if allowed to warm.

-

Thiomethylation: Dimethyl disulfide (CH₃-S-S-CH₃) is chosen as the methylthio source. In the presence of a copper catalyst, it effectively traps the diazonium intermediate, releasing nitrogen gas and forming the desired C-S bond. This approach is analogous to other Sandmeyer reactions where diazonium salts are displaced by various nucleophiles[3].

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Methoxyaniline | 123.15 | 10.0 g | 81.2 | Starting Material |

| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~300 | Acid Catalyst |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.9 g | 85.3 | Diazotizing Agent |

| Dimethyl Disulfide | 94.20 | 11.5 g | 122 | Thiomethylating Agent |

| Copper(I) Bromide (CuBr) | 143.45 | 0.6 g | 4.2 | Catalyst |

| Deionized Water | 18.02 | As needed | - | Solvent |

| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |

| Sodium Bicarbonate (sat.) | 84.01 | As needed | - | Neutralizing Agent |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Diazonium Salt Formation:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-methoxyaniline (10.0 g, 81.2 mmol) and concentrated hydrochloric acid (25 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (5.9 g, 85.3 mmol) in 15 mL of cold water. Add this solution dropwise to the aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

-

-

Thiomethylation Reaction:

-

In a separate 500 mL flask, add dimethyl disulfide (11.5 g, 122 mmol) and a catalytic amount of CuBr (0.6 g, 4.2 mmol).

-

Cool this mixture to 10 °C.

-

Slowly add the cold diazonium salt solution to the dimethyl disulfide mixture with vigorous stirring. Control the addition rate to manage the effervescence (N₂ evolution).

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-methoxy-4-(methylthio)aniline as a pale yellow oil[4]. The expected yield is typically in the range of 60-70%.

-

Part B: Oxidation to this compound

The final step is the oxidation of the electron-rich sulfide intermediate to the corresponding sulfone. This transformation must be robust and high-yielding. The use of hydrogen peroxide in acetic acid is a well-established, "green," and effective method for this purpose, avoiding the need for transition metal catalysts or more expensive peroxy acids[5][6].

Mechanistic Rationale and Control

The oxidation of a sulfide to a sulfone proceeds via a two-step mechanism, with a sulfoxide as the intermediate.

-

Role of Acetic Acid: Acetic acid serves as both a solvent and a catalyst. It protonates hydrogen peroxide, increasing its electrophilicity and making it a more potent oxidizing agent[7].

-

Stoichiometry of Oxidant: Using a stoichiometric excess of hydrogen peroxide (typically >2 equivalents) is crucial to drive the reaction past the intermediate sulfoxide stage to the desired sulfone[8]. In the absence of sufficient oxidant, a mixture of sulfoxide and sulfone may result, complicating purification[9].

-

Exotherm Control: The oxidation is exothermic. The reaction temperature must be carefully controlled to prevent runaway reactions and ensure selectivity.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Methoxy-4-(methylthio)aniline | 169.24 | 5.0 g | 29.5 | Starting Material |

| Glacial Acetic Acid | 60.05 | 25 mL | - | Solvent/Catalyst |

| Hydrogen Peroxide (30% aq.) | 34.01 | 7.0 mL | ~68.6 | Oxidizing Agent |

| Sodium Thiosulfate (sat.) | 158.11 | As needed | - | Quenching Agent |

| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction Solvent |

| Sodium Carbonate (sat.) | 105.99 | As needed | - | Neutralizing Agent |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup:

-

Dissolve 2-methoxy-4-(methylthio)aniline (5.0 g, 29.5 mmol) in glacial acetic acid (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 15-20 °C in a water bath.

-

-

Oxidation:

-

Add 30% hydrogen peroxide (7.0 mL, ~68.6 mmol, 2.3 eq.) dropwise to the stirred solution over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask in an ice bath and slowly pour the mixture into 150 mL of ice-cold water.

-

Quench any excess peroxide by adding saturated sodium thiosulfate solution dropwise until a test with starch-iodide paper is negative.

-

Neutralize the solution by the slow addition of saturated sodium carbonate solution until the pH is ~8. A precipitate will form.

-

Stir the resulting slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water (3 x 30 mL).

-

-

Purification:

-

Dry the crude solid in a vacuum oven at 50 °C. The product, this compound, is typically obtained as a white to off-white solid with high purity (>98%).

-

If necessary, the product can be recrystallized from an ethanol/water mixture. The expected yield is high, often in the 90-98% range.

-

Validation and Characterization

To ensure the integrity of the synthesis, the final product should be characterized using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should confirm the presence of the methoxy group singlet (~3.9 ppm), the methylsulfonyl group singlet (~3.0 ppm), the aromatic protons in their characteristic splitting pattern, and the broad singlet for the amine protons.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₈H₁₁NO₃S, MW: 201.24) should be observed.

-

Melting Point: The measured melting point should be consistent with literature values.

Conclusion

The synthetic pathway detailed in this guide, proceeding through a thiomethylated intermediate followed by a controlled hydrogen peroxide oxidation, represents a reliable and scalable method for producing high-purity this compound. By understanding the rationale behind each step—from the instability of diazonium salts to the catalytic role of acetic acid in the oxidation—researchers can troubleshoot and optimize the process effectively. This robust protocol provides a solid foundation for the synthesis of this critical pharmaceutical intermediate, enabling further research and development in medicinal chemistry.

References

-

Bordwell, F. G., & Boutan, P. J. (1956). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society. Available at: [Link]

-

Karami, B., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. RSC Advances. Available at: [Link]

-

Ali, M. A., & Jannat, F. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Shiri, L. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Shiri, L. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. ResearchGate. Available at: [Link]

- Kovi, R., et al. (2016). Processes for making ponatinib and intermediates thereof. U.S. Patent 9,493,473.

- Kovi, R., et al. (2016). Processes for making ponatinib and intermediates thereof. U.S. Patent Application Publication US 2016/0362411 A1.

-

Patel, R. A., et al. (2014). Processes for making ponatinib and intermediates thereof. U.S. Patent Application Publication US 2014/0343282 A1. Available at: [Link]

- Tian, Y., et al. (2014). Synthesis method of ponatinib. Chinese Patent CN103570724A.

- Zhang, S., et al. (2014). Preparation method for Ponatinib. Chinese Patent CN103664960A.

-

van der Vorm, S., et al. (2018). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. Available at: [Link]

- Ge, C., et al. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. European Patent EP3702347A1.

-

Ark Pharma Scientific Limited. (n.d.). 2-methoxy-4-(methylthio)aniline. Ark Pharma Scientific Limited. Available at: [Link]

-

Wang, H., et al. (2008). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

-

Reddy, V. P., et al. (2019). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

- Li, J., et al. (2016). Production method for dimethyl disulfide. Chinese Patent CN105924372A.

-

Hamaker, C. G., et al. (2009). Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Wikipedia. Available at: [Link]

- Kake, S. S., et al. (2014). Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. WIPO Patent WO2014030106A2.

-

McQueen, A., et al. (2023). A biosynthetic pathway for formation of dimethyl disulfide and dimethyl trisulfide from methionine. ResearchGate. Available at: [Link]

- Zhang, G., et al. (2014). Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide. Chinese Patent CN103910662A.

- Li, Y., et al. (2014). Preparation method for 4-amino-3-methylphenol. Chinese Patent CN103508908A.

Sources

- 1. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 2. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-4-(methylsulfonyl)aniline, a compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical identity, structural features, and key physicochemical parameters. Where experimental data for the target molecule is limited, information from structurally related compounds is presented to offer valuable insights. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules, providing both established data and standardized methodologies for its analysis.

Introduction and Significance

This compound belongs to a class of substituted anilines that are pivotal building blocks in the synthesis of various functional molecules. The presence of a methoxy group, an amino group, and a methylsulfonyl group on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in the development of pharmaceuticals and functional materials. For instance, the structurally related compound, 5-(Ethylsulfonyl)-2-methoxyaniline, is a key pharmacophoric fragment in a number of potent VEGFR2 inhibitors used in cancer therapy[1]. Understanding the fundamental physicochemical properties of this compound is therefore crucial for its effective utilization in research and development.

Chemical Identity and Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential applications.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Methanesulfonyl-2-Methoxyaniline | [2] |

| CAS Number | 41608-73-5 | [2] |

| Molecular Formula | C₈H₁₁NO₃S | [2] |

| Molecular Weight | 201.24 g/mol | [2] |

| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)C)N | |

| InChI | InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3 |

graph "2_Methoxy_4_methylsulfonylaniline" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Aromatic bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents N [pos="1.74,1!", label="NH₂"]; O1 [pos="-1.74,1!", label="O"]; C7 [pos="-2.61,0.5!", label="CH₃"]; S [pos="0,-2!", label="S"]; O2 [pos="-0.5,-2.87!", label="O"]; O3 [pos="0.5,-2.87!", label="O"]; C8 [pos="0,-3.74!", label="CH₃"];

// Bonds to substituents C6 -- N; C2 -- O1; O1 -- C7; C4 -- S; S -- O2 [style=filled, color="#EA4335"]; S -- O3 [style=filled, color="#EA4335"]; S -- C8;

Self-Validation: The accuracy of this method is validated by the use of a calibrated pH meter and a standardized titrant, ensuring the reliability of the measured pH and volume data.

Conclusion

This technical guide has synthesized the available physicochemical data for this compound. While a complete experimental profile remains to be fully elucidated in the scientific literature, the information provided herein, including data from analogous structures and standardized analytical protocols, offers a robust starting point for researchers. A thorough experimental characterization of this compound is warranted to fully unlock its potential in various scientific and industrial applications.

References

-

Priečková, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(1), 1144-1166. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. Retrieved from [Link]

-

Table of Contents. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(methylsulfonyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-4-methyl-N-phenyl-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylanisole. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). CID 161295061. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Methoxy-4-(methylsulfonyl)aniline: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Methoxy-4-(methylsulfonyl)aniline (CAS No. 41608-73-5), a key chemical intermediate in the landscape of pharmaceutical research and development. As a substituted aniline, this compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document will detail its physicochemical characteristics, outline a representative synthetic pathway, discuss its applications in medicinal chemistry, and provide essential safety and handling protocols.

Physicochemical Properties

This compound is an organic compound characterized by the presence of methoxy, methylsulfonyl, and aniline functional groups on a benzene ring.[1][2] These groups impart specific chemical properties that make it a valuable synthon in organic chemistry.

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference |

| CAS Number | 41608-73-5 | [3] |

| Molecular Formula | C₈H₁₁NO₃S | [3] |

| Molecular Weight | 201.24 g/mol | [3][4] |

| IUPAC Name | 2-methoxy-4-methylsulfonylaniline | [5] |

| Synonyms | 4-Methanesulfonyl-2-Methoxyaniline | [3][5] |

| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)C)N | [3] |

| InChI Key | FBZRMLLLOMNOLJ-UHFFFAOYSA-N | [5] |

| Purity | Typically ≥98% | [3] |

Synthesis and Mechanism

The synthesis of substituted anilines like this compound often involves a multi-step process. A common and logical approach begins with a commercially available, appropriately substituted nitrobenzene precursor, which is then reduced to the target aniline. This strategy is advantageous as the nitro group is a strong deactivating group, allowing for other substitutions to be performed on the aromatic ring before its conversion to the activating amino group.

A plausible synthetic route starting from 1-methoxy-2-nitro-4-(methylthio)benzene is outlined below. This pathway involves an oxidation of the sulfide to a sulfone, followed by the reduction of the nitro group.

Sources

An In-Depth Technical Guide to 2-Methoxy-4-(methylsulfonyl)aniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Aniline Derivative

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is paramount. Within this context, strategically functionalized scaffolds serve as the cornerstone for the rational design of novel drug candidates. 2-Methoxy-4-(methylsulfonyl)aniline emerges as a molecule of significant interest, particularly in the development of targeted cancer therapies. Its unique electronic and structural features make it a valuable precursor for a range of pharmacologically active compounds, most notably as a key intermediate in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[1][2]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. It further delves into its critical role in drug discovery, with a particular focus on the structure-activity relationships (SAR) that underscore its utility in the design of potent kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine characterized by the presence of a methoxy (-OCH₃) group and a methylsulfonyl (-SO₂CH₃) group on the aniline ring.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁NO₃S | [3] |

| Molecular Weight | 201.24 g/mol | [3] |

| CAS Number | 41608-73-5 | [3] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to have moderate solubility in organic solvents | N/A |

| pKa | Estimated to be weakly basic due to the aniline nitrogen | N/A |

The interplay of the electron-donating methoxy group and the strongly electron-withdrawing methylsulfonyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity and its interactions with biological targets.[4][5] The methoxy group, through its resonance effect, can increase electron density at the ortho and para positions, while the methylsulfonyl group significantly withdraws electron density, impacting the nucleophilicity of the aniline nitrogen.[4] This electronic dichotomy is a key feature leveraged in its application in drug design.

Caption: 2D structure of this compound.

Synthesis and Purification: A Strategic Approach

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

The Unseen Scaffold: A Technical Guide to the Role of 2-Methoxy-4-(methylsulfonyl)aniline in Kinase Inhibition

Introduction: Beyond an Intermediate

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the term "intermediate" often belies the critical importance of a molecule's contribution to the final active pharmaceutical ingredient (API). 2-Methoxy-4-(methylsulfonyl)aniline is a prime example of such an unsung hero. While not a therapeutic agent in its own right, its carefully orchestrated arrangement of a methoxy and a methylsulfonyl group on an aniline scaffold provides a foundational platform for the synthesis of potent and selective kinase inhibitors. This guide delves into the core mechanism of action engendered by this structural motif, with a detailed exploration of its application in the development of targeted cancer therapies. We will dissect the synthetic pathways, analyze the molecular interactions at the heart of kinase inhibition, and elucidate the specific roles of the methoxy and methylsulfonyl functionalities.

The 2-Methoxy-4-(substituted)aniline Pharmacophore in Kinase Inhibition: A Tale of Two Moieties

The efficacy of kinase inhibitors often hinges on their ability to precisely fit into the ATP-binding pocket of the target kinase, outcompeting the endogenous ATP and thereby halting the phosphorylation cascade that drives cellular processes like proliferation and survival. The this compound scaffold, and its close analogs, are particularly adept at contributing to this targeted inhibition through the distinct properties of its substituent groups.

The Methoxy Group: A Subtle Influencer of Conformation and Potency

The methoxy (-OCH3) group, while seemingly simple, plays a multifaceted role in the interaction of a drug molecule with its target kinase. Its presence can influence the electronic properties of the aniline ring and dictate the preferred conformation of the molecule within the binding pocket. This can lead to more favorable interactions with key amino acid residues, ultimately enhancing the inhibitor's potency. Furthermore, the methoxy group can contribute to the overall physicochemical properties of the drug, impacting its solubility, permeability, and metabolic stability.

The Sulfonyl Group: A Key Player in Hydrogen Bonding and Specificity

The methylsulfonyl (-SO2CH3) group is a powerful hydrogen bond acceptor, a characteristic that is frequently exploited in drug design to achieve strong and specific interactions with the target protein.[1][2] The two oxygen atoms of the sulfonyl group can form hydrogen bonds with backbone amide protons or side chains of amino acids in the kinase's active site, anchoring the inhibitor in a specific orientation. This not only contributes significantly to the binding affinity but can also be a key determinant of the inhibitor's selectivity for its intended target over other kinases.[3] The introduction of a sulfonyl group can also enhance the metabolic stability of a compound.[1]

Case Study: Bosutinib - A Src/Abl Tyrosine Kinase Inhibitor

To fully appreciate the contribution of the substituted methoxyaniline scaffold, we will examine the well-established tyrosine kinase inhibitor, bosutinib. While the direct precursor in many reported syntheses of bosutinib is 2,4-dichloro-5-methoxyaniline, the underlying principles of how this moiety interacts with the target kinases, Src and Abl, are highly relevant to understanding the potential of this compound-derived inhibitors. Bosutinib is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of chronic myelogenous leukemia (CML), and is also active against Src family kinases.[4]

Mechanism of Action of Bosutinib

Bosutinib functions as an ATP-competitive inhibitor, binding to the kinase domain of Src and Abl kinases and preventing the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.[4] This blockade of phosphorylation disrupts the downstream signaling pathways that promote cancer cell proliferation and survival.

The crystal structures of bosutinib in complex with the kinase domains of Src (PDB ID: 4MXO) and Abl (PDB ID: 3UE4) reveal the intricate molecular interactions that underpin its inhibitory activity.[5][6][7] The 2,4-dichloro-5-methoxyphenylamino moiety of bosutinib plays a crucial role in anchoring the molecule within the ATP-binding pocket.

Caption: Bosutinib's interaction with the Src/Abl kinase domain.

The aniline nitrogen of the 2,4-dichloro-5-methoxyphenylamino group forms a critical hydrogen bond with the backbone amide of Met341 in the hinge region of the kinase.[8] The dichlorinated phenyl ring is nestled in a hydrophobic pocket, with the methoxy group oriented towards the solvent-exposed region. The chloro substituents contribute to the hydrophobic interactions and the overall shape complementarity of the inhibitor within the binding site.

Case Study: VEGFR-2 Inhibition by 5-(Ethylsulfonyl)-2-methoxyaniline Derivatives

The close structural analog of our topic compound, 5-(ethylsulfonyl)-2-methoxyaniline, has been identified as a key pharmacophoric fragment in a number of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] VEGFR-2 is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Inhibitors incorporating the 5-(ethylsulfonyl)-2-methoxyaniline scaffold have demonstrated significant anti-angiogenic and anti-tumor properties.[9] The sulfonyl group in these inhibitors is postulated to form key hydrogen bonding interactions within the ATP-binding site of VEGFR-2, contributing to their high affinity and inhibitory activity. The methoxy group likely plays a similar role to that observed in bosutinib, influencing the conformation and overall properties of the inhibitor.

Experimental Protocols

Synthesis of Bosutinib

The synthesis of bosutinib typically involves the coupling of 4-chloro-7-(3-(4-methylpiperazin-1-yl)propoxy)-6-methoxyquinoline-3-carbonitrile with 2,4-dichloro-5-methoxyaniline.[11][12][13]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine 4-chloro-7-(3-(4-methylpiperazin-1-yl)propoxy)-6-methoxyquinoline-3-carbonitrile and 2,4-dichloro-5-methoxyaniline in a solvent such as 2-ethoxyethanol.

-

Catalysis: Add a catalytic amount of an acid, such as pyridine hydrochloride, to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Purification: Separate the organic layer, wash with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure bosutinib.

Caption: Simplified workflow for Bosutinib synthesis.

Synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline

A practical synthetic route to 5-(ethylsulfonyl)-2-methoxyaniline starts from the commercially available 4-methoxybenzenethiol.[14]

Step-by-Step Methodology:

-

Thioether Formation: React 4-methoxybenzenethiol with ethyl iodide in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

-

Oxidation: Oxidize the resulting thioether to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane.

-

Nitration: Nitrate the sulfone with nitric acid to introduce a nitro group onto the aromatic ring.

-

Reduction: Reduce the nitro group to an amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, yielding 5-(ethylsulfonyl)-2-methoxyaniline.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The this compound scaffold, and its close structural relatives, represent a powerful and versatile platform in the design of targeted kinase inhibitors. The strategic placement of the methoxy and sulfonyl groups provides a unique combination of electronic, steric, and hydrogen-bonding properties that can be leveraged to achieve high potency and selectivity. The successful development of bosutinib and the promising activity of VEGFR-2 inhibitors derived from a similar scaffold underscore the immense potential of this chemical motif. As our understanding of the kinome and the nuances of drug-target interactions continues to grow, it is certain that this "unseen scaffold" will continue to play a vital role in the development of the next generation of life-saving medicines.

References

- Fei, X., et al. (2016). Application of Sulfonyl in Drug Design. RSC Advances, 6(84), 80492-80504.

- Levinson, N. M., & Boxer, S. G. (2014). A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity.

- Kumar, P., et al. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(12), 64-69.

- Wang, X., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4348-4355.

- Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2807-2812.

- Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase. PloS one, 7(2), e29828.

- WO2015198249A1 - Process for preparation of bosutinib - Google P

- Pan, Z., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current medicinal chemistry, 19(21), 3566–3594.

- Rask-Andersen, M., et al. (2011). New and practical synthesis of bosutinib. Journal of Medicinal Chemistry, 54(1), 12-19.

- Levinson, N. M., et al. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib binding to the Abl tyrosine kinase domain. RCSB PDB.

- Krystof, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: an important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein journal of organic chemistry, 9, 172–178.

- Johnson, H., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline.

- Abdel-Maksoud, M. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug design, development and therapy, 16, 605–626.

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. BenchChem.

- Roskoski, R., Jr. (2019). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of cellular biochemistry, 120(9), 14357–14368.

- The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. BenchChem.

- Levinson, N. M., & Boxer, S. G. (2013). human Src kinase bound to kinase inhibitor bosutinib. RCSB PDB.

- Johnson, H., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online.

- Levinson, N. M., & Boxer, S. G. (2014). The structure of bosutinib bound to Src shows the drug participating in a water-mediated hydrogen bond network.

- Investigation of troponin I-interacting kinase (TNNI3K) as a potential target for the treatment of heart failure.

- Bosutinib | C26H29Cl2N5O3 | CID 5328940. PubChem.

- Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online.

- New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.

- Noble, M. E., et al. (2004). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 377(Pt 1), 1–11.

- Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.

- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.

- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.

- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC.

- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.

- Structure-activity relationship and target investigation of 2-aryl quinolines with nem

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

A Spectroscopic Guide to 2-Methoxy-4-(methylsulfonyl)aniline: In-Depth Analysis and Data Interpretation

Introduction

2-Methoxy-4-(methylsulfonyl)aniline is a substituted aniline derivative with significant potential in medicinal chemistry and materials science. Its structural features, including an electron-donating methoxy group, an electron-withdrawing methylsulfonyl group, and a primary amine, create a unique electronic and steric environment that warrants detailed spectroscopic characterization. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is crucial for confirming its molecular structure, assessing its purity, and understanding its chemical behavior, which are all critical aspects for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Features

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The interplay of the substituents on the aniline ring dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

Caption: A typical workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~140 | C-1 |

| ~135 | C-4 |

| ~125 | C-5 |

| ~118 | C-3 |

| ~110 | C-6 |

| ~56 | -OCH₃ |

| ~45 | -SO₂CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons:

-

The carbon atom bearing the methoxy group (C-2 ) is expected to be the most downfield in the aromatic region (~150 ppm) due to the deshielding effect of the oxygen atom.

-

The carbon attached to the amino group (C-1 ) is also expected to be significantly downfield (~140 ppm).

-

The carbon atom bonded to the sulfonyl group (C-4 ) is predicted to be around 135 ppm.

-

The remaining aromatic carbons (C-3, C-5, C-6 ) will have chemical shifts influenced by the combined electronic effects of the substituents.

-

-

Aliphatic Carbons:

-

The carbon of the methoxy group (-OCH₃ ) is expected to appear around 56 ppm.

-

The carbon of the methylsulfonyl group (-SO₂CH₃ ) is predicted to be around 45 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3450 - 3300 | -NH₂ | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H | C-H stretch |

| 2950 - 2850 | -CH₃ | C-H stretch |

| 1620 - 1580 | Aromatic C=C | C=C stretch |

| 1350 - 1300 | -SO₂- | S=O asymmetric stretch |

| 1160 - 1120 | -SO₂- | S=O symmetric stretch |

| 1250 - 1200 | Ar-O-CH₃ | C-O stretch |

Interpretation and Rationale:

-

N-H Stretching: The presence of the primary amine will be indicated by two distinct bands in the region of 3450-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the methyl groups will be observed below 3000 cm⁻¹.

-

S=O Stretching: The sulfonyl group is characterized by two strong absorption bands corresponding to the asymmetric (~1350-1300 cm⁻¹) and symmetric (~1160-1120 cm⁻¹) S=O stretching vibrations.

-

C-O Stretching: The C-O stretch of the aryl ether is expected to be a strong band in the 1250-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₁NO₃S), the molecular weight is 201.24 g/mol .

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 201.

-

Key Fragmentation Patterns:

-

Loss of a methyl group from the sulfonyl moiety (-CH₃) would result in a fragment at m/z = 186.

-

Loss of the entire methylsulfonyl group (-SO₂CH₃) would lead to a fragment at m/z = 122.

-

Cleavage of the methoxy group could also occur, leading to other characteristic fragments.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

For researchers aiming to acquire their own data, the following general protocols are recommended:

NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for each nucleus should be employed.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition and Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles and comparisons with analogous structures, offers a valuable resource for scientists and researchers. By following the outlined experimental protocols, researchers can confidently acquire and interpret their own data, leading to a deeper understanding of this important chemical entity.

References

-

While direct spectroscopic data for this compound is not cited due to its unavailability in public databases at the time of writing, the principles and comparative data used in this guide are based on standard spectroscopic textbooks and databases.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Integrated Spectral Data Base System for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-(methylsulfonyl)aniline

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of 2-Methoxy-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for assessing the aqueous and organic solubility, as well as the intrinsic stability of this compound under various stress conditions. By integrating established scientific principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for ensuring the quality, efficacy, and safety of drug candidates derived from this molecule. We will explore the causality behind experimental choices, from solvent selection in solubility studies to the application of specific stressors in forced degradation analyses, thereby providing a robust framework for its application in a regulated research and development environment.

Introduction: The Role of Physicochemical Profiling in Drug Development

The journey of a drug molecule from discovery to a marketed therapeutic is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This compound, with its characteristic aniline and sulfone moieties, presents a unique profile that necessitates a detailed investigation. The aniline group, being basic, suggests a pH-dependent aqueous solubility, while the electron-withdrawing methylsulfonyl group and the methoxy group influence its polarity, hydrogen bonding capacity, and susceptibility to chemical degradation.

This guide is structured to provide not just procedural instructions, but a deep-seated rationale for the analytical strategies employed. We will begin by exploring the solubility profile, a critical determinant of a drug's absorption, and then proceed to a rigorous evaluation of its chemical stability, which is essential for ensuring that the molecule remains intact and safe from synthesis to patient administration.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in a logical scientific investigation.

| Property | Value | Source |

| Chemical Formula | C₈H₁₁NO₃S | |

| Molecular Weight | 201.24 g/mol | |

| CAS Number | 41608-73-5 | |

| Calculated LogP | 0.68 | |

| Topological Polar Surface Area (TPSA) | 69.39 Ų |

Table 1: Key Physicochemical Properties of this compound

Solubility Assessment: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its dissolution rate and, consequently, its absorption and bioavailability. We will explore both thermodynamic and kinetic solubility to create a comprehensive profile.

Scientific Rationale for Solubility Testing

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which helps in predicting their in vivo performance.[1] Determining the solubility of this compound across the physiological pH range (1.2 to 6.8) is therefore a regulatory expectation and a scientific necessity.[2] Furthermore, understanding its solubility in various organic solvents is crucial for developing purification, formulation, and manufacturing processes.[3]

We employ two primary types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions. It is a critical parameter for pre-formulation and formulation development.[4]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method used in early drug discovery to quickly assess the solubility behavior of many compounds.[4][5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values and in selected organic solvents.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) as per WHO guidelines for biowaiver monographs.[2]

-

Sample Preparation: Add an excess amount of this compound to vials containing each of the aqueous buffers and selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C and 37°C for 24 to 48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the samples to stand. Separate the supernatant from the undissolved solid by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (as described in section 5.0).

-

Data Reporting: Report the solubility in mg/mL. The experiment should be performed in triplicate for each condition.[2]

Expected Solubility Profile

Based on the structure, the following outcomes are anticipated:

-

Aqueous Solubility: Due to the basic aniline functional group, the solubility is expected to be higher at acidic pH (pH 1.2) where the amine is protonated, and lower at neutral to slightly alkaline pH.

-

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents like methanol, ethanol, and acetonitrile, and moderate solubility in less polar solvents like dichloromethane.

| Solvent System | Temperature (°C) | Predicted Solubility (mg/mL) |

| Aqueous Buffer pH 1.2 | 25 | High |

| Aqueous Buffer pH 4.5 | 25 | Moderate |

| Aqueous Buffer pH 6.8 | 25 | Low |

| Methanol | 25 | High |

| Acetonitrile | 25 | High |

Table 2: Predicted Thermodynamic Solubility of this compound

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug substance is mandated by regulatory agencies like the ICH to ensure its quality, safety, and efficacy over its shelf life.[7][8][9] Forced degradation studies are the cornerstone of this assessment, providing critical insights into potential degradation pathways and demonstrating the specificity of analytical methods.[10][11][12]

Rationale for Forced Degradation

The objective of stress testing is to identify the likely degradation products, which in turn helps to establish the degradation pathways and the intrinsic stability of the molecule.[9] This information is invaluable for:

-

Developing and validating a stability-indicating analytical method.[10]

-

Informing formulation development to create a stable drug product.

-

Defining appropriate packaging and storage conditions.

The stress conditions applied are based on ICH guideline Q1A(R2) and include hydrolysis, oxidation, photolysis, and thermal stress.[7][9]

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.[11][12]

4.2.1 Hydrolytic Degradation

-

Rationale: To assess susceptibility to degradation in aqueous solutions at different pH values. Sulfonamide linkages can be susceptible to hydrolysis, particularly under acidic conditions.[13][14][15]

-

Protocol:

-

Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at 60°C.

-

At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.

-

A control sample in purified water should be run in parallel.

-

4.2.2 Oxidative Degradation

-

Rationale: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradants or oligomers.[16][17]

-

Protocol:

-

Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent.

-

Add 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Analyze samples at various time points until the target degradation is achieved.

-

4.2.3 Photolytic Degradation

-

Rationale: To evaluate the impact of light exposure, as required by ICH Q1B guidelines.[18][19][20][21]

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[19]

-

A control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

-

4.2.4 Thermal Degradation

-

Rationale: To assess the stability of the compound at elevated temperatures. The degradation of aromatic sulfones often occurs at high temperatures.[22][23][24]

-

Protocol:

-

Expose the solid compound to dry heat (e.g., 80°C) in a temperature-controlled oven.

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

Predicted Degradation Pathways

-

Hydrolysis: The primary site of hydrolytic cleavage in related sulfonamides is often the S-N bond. However, in this molecule, the sulfonyl group is attached to the aromatic ring via a C-S bond, which is generally more stable. Hydrolysis of the methoxy group is also possible under harsh acidic conditions.

-

Oxidation: The aniline nitrogen is a likely site of oxidation, potentially forming nitroso, nitro, or N-oxide derivatives, or leading to polymerization.

-

Photolysis: Aromatic anilines can undergo complex photochemical reactions, including oxidation and rearrangement.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[25][26][27] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10][28]

Rationale for Method Development

The development of a robust SIM is a regulatory requirement and is essential for the accurate assessment of stability.[29] The method must be able to separate the parent compound from all potential degradation products generated during the forced degradation studies.

Caption: HPLC Stability-Indicating Method Development and Validation Workflow.

HPLC Method Protocol (Example)

Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and its degradation products.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Phenomenex) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to initial |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Volume | 10 µL |

| Detection | 254 nm |

Table 3: Example HPLC Conditions

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[28][29][30]

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. The provided protocols for thermodynamic solubility determination and forced degradation studies are based on established scientific principles and regulatory guidelines. The successful execution of these studies will yield a deep understanding of the molecule's physicochemical properties, which is critical for its successful development as a pharmaceutical intermediate.

Recommendations for Storage and Handling:

-

Based on potential oxidative and photolytic instability, it is recommended that this compound be stored in well-sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon).

-

Given the potential for pH-dependent solubility, care should be taken to control the pH during aqueous processing steps.

This document serves as a robust framework. The experimental results from these studies will ultimately provide the empirical data necessary to guide formulation, manufacturing, and regulatory submissions, ensuring the delivery of a safe and effective final drug product.

References

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Sci-Hub. Available at: [Link]

-

Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

-

MDPI. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available at: [Link]

-

Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available at: [Link]

-

ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]

-

ICH. (n.d.). Annex 10. Available at: [Link]

-

Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available at: [Link]

-

Bergström, C. A., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. arXiv. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. Available at: [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

-

Puglisi, C., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. PubMed. Available at: [Link]

-

Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing. Available at: [Link]

-

ResearchGate. (2013). Development and Validation of HPLC Stability-Indicating Assays. Available at: [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

World Health Organization. (n.d.). Annex 4. Available at: [Link]

-

Canonica, S., et al. (2012). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. ACS Publications. Available at: [Link]

-

Sadowski, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. Available at: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Available at: [Link]

-

IJARSCT. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available at: [Link]

-

ResearchGate. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available at: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Tentscher, P., et al. (2013). Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. Semantic Scholar. Available at: [Link]

Sources

- 1. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sgs.com [sgs.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. [PDF] Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. | Semantic Scholar [semanticscholar.org]

- 18. jordilabs.com [jordilabs.com]

- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 22. mdpi.com [mdpi.com]

- 23. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scispace.com [scispace.com]

- 27. japsonline.com [japsonline.com]

- 28. altabrisagroup.com [altabrisagroup.com]

- 29. ijarsct.co.in [ijarsct.co.in]

- 30. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Biological Activities of 2-Methoxy-4-(methylsulfonyl)aniline Derivatives

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The 2-Methoxy-4-(methylsulfonyl)aniline scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure. This anilino core, characterized by a methoxy group at the 2-position and a methylsulfonyl group at the 4-position, serves as a fundamental building block in the synthesis of a diverse array of pharmacologically active compounds. The strategic placement of the electron-donating methoxy group and the potent electron-withdrawing methylsulfonyl group modulates the physicochemical properties of the molecule, such as solubility, metabolic stability, and its capacity for hydrogen bonding interactions with biological targets.[1] This unique electronic and steric arrangement makes it a highly versatile starting material for the development of novel therapeutic agents.

While extensive research on the parent compound, this compound (CAS No. 41608-73-5), is not widely published, its derivatives have demonstrated a remarkable range of biological activities.[2][3][4] This guide will provide an in-depth exploration of the most significant of these activities, focusing on their applications as kinase inhibitors in oncology and as anti-inflammatory agents. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) data, and provide exemplary experimental protocols for their evaluation.

Part 1: Kinase Inhibition - A Cornerstone of Modern Cancer Therapy

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Derivatives of this compound have been instrumental in the development of potent and selective inhibitors for several important oncogenic kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

The 5-(ethylsulfonyl)-2-methoxyaniline fragment, a close structural analog of our core, is a vital component in numerous potent inhibitors of VEGFR2, a key receptor in angiogenesis.[6] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR2, these compounds can effectively slow down or halt this process.[6]

Mechanism of Action:

VEGFR2 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of the VEGFR2 receptor, preventing the phosphorylation of downstream signaling molecules. This blockade of the signaling cascade ultimately inhibits endothelial cell proliferation, migration, and survival, thus suppressing angiogenesis.

Workflow for Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline

Caption: A four-step synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starting from commercially available materials.[6]

c-Src Tyrosine Kinase Inhibition

Deregulated activity of the non-receptor tyrosine kinase c-Src is implicated in tumor invasion and metastasis.[7] Anilinoquinazoline derivatives have been discovered as a new class of inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src.[7] The aniline moiety is crucial for this interaction.

Mechanism of Action:

These inhibitors also act as ATP-competitive inhibitors, occupying the ATP-binding site of the c-Src kinase. This prevents the autophosphorylation of c-Src and the subsequent phosphorylation of its downstream substrates, thereby disrupting the signaling pathways that promote cell motility, invasion, and proliferation.

Dual Mer/c-Met Kinase Inhibition

Mer and c-Met kinases are frequently overexpressed in a variety of tumors and represent ideal targets for anticancer drug development.[8] 2-Substituted aniline pyrimidine derivatives have been designed and synthesized as potent dual inhibitors of both Mer and c-Met kinases.[8]

Mechanism of Action:

By simultaneously targeting both Mer and c-Met, these dual inhibitors can overcome potential resistance mechanisms that may arise from the activation of alternative signaling pathways. They bind to the kinase domains of both receptors, inhibiting their phosphorylation and downstream signaling, which can lead to reduced tumor cell proliferation, survival, and migration.

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |

| AAZ | VEGFR2 | 22 | - | - | [6] |

| 18c | Mer/c-Met | 18.5 / 33.6 | HepG2, MDA-MB-231, HCT116 | Good | [8] |

| Aminobenzodioxoles | c-Src | - | c-Src-transformed 3T3 | >90% growth inhibition at 6 mg/kg | [7] |

Part 2: Anti-inflammatory Activity

The this compound scaffold and related structures have also shown promise as anti-inflammatory agents. Inflammation is a complex biological response implicated in numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders.

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of the structurally related 4-(methylsulfonyl)aniline have been investigated for their anti-inflammatory properties, with some demonstrating selective inhibition of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

Mechanism of Action:

COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins. This leads to a reduction in inflammation, pain, and fever.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

2-Methoxy-4-vinylphenol, a related natural product, has been shown to possess anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS).[9][10] iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.

Mechanism of Action:

The anti-inflammatory effect of 2-Methoxy-4-vinylphenol is mediated by the induction of heme oxygenase-1 (HO-1), an anti-inflammatory enzyme.[9][10] HO-1 induction is triggered by the activation of the Nrf2/ARE pathway.[9][10] This ultimately leads to the suppression of iNOS expression and a reduction in NO production.[9][10]

Nrf2/ARE Pathway in Anti-inflammatory Response

Caption: The proposed mechanism of anti-inflammatory action via the Nrf2/ARE pathway.[9][10]

Part 3: Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR2, c-Src)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal that is proportional to the amount of ATP remaining or the amount of phosphorylated substrate.

-